molecular formula C12H10Br2 B1307394 1,2-Bis(bromomethyl)naphthalene CAS No. 59882-98-3

1,2-Bis(bromomethyl)naphthalene

Cat. No.: B1307394
CAS No.: 59882-98-3
M. Wt: 314.01 g/mol
InChI Key: FONHMGXRXCPGMD-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)naphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Unusual Amino Acid Derivatives

    1,2-Bis(bromomethyl)naphthalene has been used in the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, demonstrating its utility in creating structurally unique and complex molecules (Kotha & Brahmachary, 2000).

  • Crystal Packing and Interactions

    Studies on compounds like 2,3-bis(dibromomethyl)naphthalene reveal insights into the packing patterns in crystals, highlighting the role of bromine...bromine contacts and C-H...Br hydrogen bonds in molecular arrangement, which is crucial for understanding and designing new materials (Kuś, Jones, Kusz, & Książek, 2023).

  • Surface Chemistry and Polymerization

    The compound's role in on-surface dehalogenative homocoupling has been explored, offering a pathway to form hydrocarbon dimers or conjugated polymers, significant in the field of material science and nanotechnology (Tang et al., 2022).

Biological Applications and Material Science

  • DNA Crosslinking and Mutagenicity Studies

    The unique behavior of bis-halomethylated naphthalenes like 2,6-bis(bromomethyl)naphthalene, showing high crosslinking activity on DNA, provides crucial insights into their potential therapeutic applications and mutagenic properties (Higashi, Uemura, Inami, & Mochizuki, 2009).

  • Synthesis of Heterocyclic and Proton Sponge Molecules

    The reactivity of this compound with different amines and its application in the synthesis of heterocyclic molecules and double proton sponges, which have implications in pharmaceutical and material chemistry, are notable (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).

  • Development of Organic Light-Emitting Diodes (OLEDs)

    The synthesis and characterization of poly(1,5-naphthylene vinylene) and its copolymers have been conducted, with potential applications in the field of OLEDs and advanced display technologies (Bai, Wu, & Shi, 2006).

Safety and Hazards

1,2-Bis(bromomethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

1,2-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONHMGXRXCPGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392171
Record name 1,2-bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59882-98-3
Record name 1,2-bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(BROMOMETHYL)NAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.